3-Chloro-2,4,5,6-tetrafluorobenzylchloride
Overview
Description
3-Chloro-2,4,5,6-tetrafluorobenzylchloride: is a chemical compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride typically involves the chlorination of 2,4,5,6-tetrafluorotoluene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol.
Scientific Research Applications
3-Chloro-2,4,5,6-tetrafluorobenzylchloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of electron-withdrawing fluorine atoms increases the reactivity of the compound towards nucleophilic substitution. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but with a trifluoromethyl group instead of tetrafluoro substitution.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a bromine atom and a trifluoromethyl group.
Uniqueness: 3-Chloro-2,4,5,6-tetrafluorobenzylchloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple fluorine atoms enhances its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-1-2-4(10)3(9)6(12)7(13)5(2)11/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJXEAMDJCNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)Cl)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590725 | |
Record name | 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292621-59-1 | |
Record name | 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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